5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride

Medicinal chemistry Structure–activity relationship Spirocyclic building blocks

5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride (CAS 2306270-99-3) is a spirocyclic oxindole-piperidine building block with the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of 252.74 g/mol. The compound features a 5-methyl substituent on the indoline ring and is supplied as the hydrochloride salt, which enhances aqueous solubility and facilitates direct use in parallel synthesis and medicinal chemistry workflows.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 2306270-99-3
Cat. No. B6302450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride
CAS2306270-99-3
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C23CCNCC3.Cl
InChIInChI=1S/C13H16N2O.ClH/c1-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H
InChIKeyJTWNHFBZBDBHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylspiro[indoline-3,4-piperidine]-2-one Hydrochloride (CAS 2306270-99-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride (CAS 2306270-99-3) is a spirocyclic oxindole-piperidine building block with the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of 252.74 g/mol . The compound features a 5-methyl substituent on the indoline ring and is supplied as the hydrochloride salt, which enhances aqueous solubility and facilitates direct use in parallel synthesis and medicinal chemistry workflows . The canonical SMILES is CC1=CC=C2NC(=O)C3(CCNCC3)C2=C1.Cl, and the IUPAC name is 5-methyl-1,2-dihydrospiro[indole-3,4'-piperidin]-2-one hydrochloride . Commercial availability is confirmed from multiple vendors at purities typically ranging from 95% to 98%, with pricing benchmarks around £177.00 for 100 mg and £287.00 for 250 mg (97–98% purity grade) . The compound is classified for research and development use only and is stored at room temperature as a white to off-white solid .

Why Generic Substitution Fails for 5-Methylspiro[indoline-3,4-piperidine]-2-one Hydrochloride: Structural Determinants That Preclude Simple Analog Interchange


The spiro[indoline-3,4'-piperidine]-2-one scaffold is a privileged chemotype validated across multiple therapeutic target classes, including c-Met/ALK dual inhibition [1], MDM2–p53 protein–protein interaction antagonism [2], and NPY Y5 receptor modulation [3]. Within this scaffold class, the position and identity of substituents on the indoline ring profoundly affect both biological target engagement and physicochemical properties. The 5-methyl substitution on the target compound distinguishes it from the two most closely related commercially available analogs: the N1-methyl regioisomer 1-methylspiro[indoline-3,4'-piperidin]-2-one (CAS 67677-81-0), which places the methyl on the lactam nitrogen and alters hydrogen-bonding capacity, and the unsubstituted parent spiro[indoline-3,4'-piperidine] (CAS 171-75-5), which lacks the methyl group entirely. In the c-Met/ALK inhibitor series, elaboration of the spiro[indoline-3,4'-piperidine]-2-one core with aminopyridyl/pyrazinyl substituents yielded SMU-B, which achieved IC₅₀ values of 1.87 nM (c-Met) and <0.5 nM (ALK) in biochemical assays [1]. This demonstrates that the unsubstituted scaffold itself is not the active pharmacophore; rather, each substitution pattern represents a distinct chemical starting point with divergent structure–activity relationship (SAR) trajectories [1][2].

Product-Specific Quantitative Evidence Guide for 5-Methylspiro[indoline-3,4-piperidine]-2-one Hydrochloride: Comparator-Based Differentiation Data


Regiochemical Differentiation: C5-Methyl vs. N1-Methyl Substitution on the Spiro[indoline-3,4'-piperidine]-2-one Scaffold

The target compound bears a methyl substituent at the C5 position of the indoline ring (para to the spiro junction), whereas the closest commercially available analog, 1-methylspiro[indoline-3,4'-piperidin]-2-one (CAS 67677-81-0), carries the methyl group on the lactam nitrogen (N1). This regiochemical difference has two quantifiable consequences. First, the N1-methyl analog lacks the indoline NH proton, eliminating a hydrogen-bond donor (HBD) site: the target compound has two HBDs (indoline NH and piperidine NH), while the N1-methyl analog has only one (piperidine NH) . Second, the calculated LogP differs: the target compound (as free base, CAS 1784180-03-5) has a predicted LogP of approximately 1.54, whereas the N1-methyl analog (free base, CAS 67677-81-0) has a different LogP profile due to the altered hydrogen-bonding capacity, though an identical experimental LogP for the N1-methyl analog has not been reported in public databases . In the c-Met/ALK inhibitor series, the N1-methyl substituent was retained in the optimized lead SMU-B (1′-methylspiro[indoline-3,4′-piperidine]-2-one core), which achieved c-Met IC₅₀ = 1.87 nM and ALK IC₅₀ < 0.5 nM, indicating that N1-substitution was compatible with kinase potency in that specific chemotype [1]. However, the C5-methyl substitution pattern of the target compound is distinct and may direct electrophilic aromatic substitution or cross-coupling chemistry to different positions on the indoline ring, yielding divergent derivatization pathways .

Medicinal chemistry Structure–activity relationship Spirocyclic building blocks Regioisomer differentiation

Hydrochloride Salt Advantage: Solubility and Handling Differentiation vs. Free Base Form

The hydrochloride salt form (CAS 2306270-99-3, MW 252.74) is differentiated from the free base (5-methylspiro[indoline-3,4'-piperidin]-2-one, CAS 1784180-03-5, MW 216.28) by its protonated piperidine nitrogen, which confers enhanced aqueous solubility and improved handling characteristics. The free base is also commercially available but has a lower molecular weight and lacks the chloride counterion . The hydrochloride salt is classified with GHS07 hazard statements (H302 – harmful if swallowed; H315 – causes skin irritation; H319 – causes serious eye irritation; H335 – may cause respiratory irritation), providing users with explicit safety handling guidance that is absent from many free base listings . This safety documentation is a procurement-relevant differentiator for laboratories requiring compliant chemical management. In the context of spiro-oxindole lead optimization programs, hydrochloride salts of piperidine-containing spirocyclic intermediates are often used directly in amide coupling or reductive amination reactions without a separate salt-breaking step, streamlining parallel synthesis workflows [1].

Salt selection Aqueous solubility Chemical procurement Parallel synthesis

Scaffold Validation via SMU-B: c-Met/ALK Dual Inhibitor Potency Benchmark for the Spiro[indoline-3,4'-piperidine]-2-one Chemotype

The spiro[indoline-3,4'-piperidine]-2-one scaffold, of which the target compound is a 5-methyl-substituted variant, has been validated in a highly potent and selective c-Met/ALK dual inhibitor, SMU-B (compound 5b). SMU-B is a 1′-methylspiro[indoline-3,4′-piperidine]-2-one derivative elaborated with a 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl substituent, and it demonstrated biochemical IC₅₀ values of 1.87 nM against c-Met, <0.5 nM against ALK, and 28.9 nM against AXL [1]. In cellular mechanistic assays, SMU-B showed IC₅₀ values of 22 nM in MKN45 cells (c-Met), 39 nM in Karpas 299 cells (ALK), and 300 nM in MEF cells (AXL), with the clinical comparator crizotinib showing 20 nM and 110 nM against MKN45 and Karpas 299, respectively [1]. SMU-B also achieved >50% tumor growth inhibition in GTL-16 human gastric carcinoma xenograft models with oral dosing [2]. While the target compound is an unelaborated 5-methyl-substituted scaffold lacking the aminopyridyl warhead, it shares the identical spiro[indoline-3,4'-piperidine]-2-one core architecture with SMU-B (differing only in the absence of the N1′-methyl and the aminopyridyl/pyrazinyl appendage) [2]. This establishes the core scaffold as capable of supporting sub-nanomolar target engagement when appropriately functionalized.

Kinase inhibitor c-Met ALK Spirocyclic scaffold Oncology

Scaffold Validation via Compound 9e: MDM2–p53 Inhibition Potency and Breast Cancer Antiproliferative Activity

The spiro-oxindole piperidine scaffold class has been independently validated in the MDM2–p53 protein–protein interaction inhibition space. Compound 9e, a piperidine-fused spiro-oxindole derivative synthesized via organocatalytic asymmetric Michael/aza-Henry/hemiaminalization cascade, inhibited the MDM2–p53 interaction with an IC₅₀ of 0.91 ± 0.12 μM in a fluorescence polarization assay [1]. Compound 9e suppressed proliferation across five breast cancer cell lines with IC₅₀ values of 2.5 μM (MCF-7), 3.3 μM (ZR-75-1), 35.5 μM (BT-474), 47.3 μM (MDA-MB-231), and 41.8 μM (SKBR-3) [1]. Mechanistically, 9e elevated p53 and p21 protein levels and induced cell cycle arrest and mitochondrial apoptosis in MCF-7 cells at 2.0 μM [2]. Although compound 9e bears different substituents than the target compound, both share the spiro-fused oxindole-piperidine core architecture, confirming that this scaffold can productively engage the MDM2 hydrophobic cleft when appropriately decorated [1]. The target compound's 5-methyl substitution provides a differentiated vector for structure-guided optimization of MDM2-binding spiro-oxindoles, distinct from the substitution pattern of compound 9e [2].

MDM2–p53 Protein–protein interaction Breast cancer Spiro-oxindole Antiproliferative

NPY Y5 Receptor Antagonist Scaffold Precedent: Oral Bioavailability and Brain Penetration of Spiroindoline-3,4'-piperidine Derivatives

Spiroindoline-3,4′-piperidine derivatives have been characterized as potent NPY Y5 receptor antagonists with demonstrated oral bioavailability and brain penetration in rats [1]. Compound 6e from this series inhibited bPP-induced food intake in rats with a minimum effective oral dose of 10 mg/kg, establishing the spiroindoline-piperidine scaffold as capable of supporting CNS-penetrant, orally active pharmacology [1]. While the target compound (5-methyl-substituted) is not among the specific analogs tested in this study, the core spiro[indoline-3,4'-piperidine] architecture is identical to the scaffold used in the NPY Y5 antagonist series, with the 5-methyl group representing a structurally conservative modification (ΔMW = +14 Da vs. unsubstituted scaffold) that retains all key pharmacophoric elements [2]. The unsubstituted spiro[indoline-3,4'-piperidine] scaffold (CAS 171-75-5) has also been patented for antidepressant and anticonvulsant applications, further extending the therapeutic precedent for this chemotype [3].

NPY Y5 receptor Obesity CNS penetration Oral bioavailability Spiroindoline

Purity and Price Benchmarking: Procurement-Grade Differentiation Among Commercial Suppliers

The target compound is available from multiple commercial suppliers with distinct purity grades and pricing tiers, enabling procurement optimization based on downstream application requirements. Fluorochem offers 98% purity at £177.00/100 mg and £287.00/250 mg . AKSci supplies at ≥95% purity with room-temperature storage and full SDS documentation . MolCore provides NLT 97% purity with ISO certification . Shanghai Yuanye (Biomart) offers 97% purity at ¥1,923/100 mg with storage at 2–8°C . In comparison, the unsubstituted spiro[indoline-3,4'-piperidine] (CAS 171-75-5) is available at 95% purity (AKSci) with a lower molecular weight (188.27 g/mol) but lacks the oxindole carbonyl and the 5-methyl substituent, making it a fundamentally different chemical entity for synthetic applications . Analytical characterization data, including ¹H NMR spectra, are available from ChemicalBook for the target compound, supporting identity verification upon receipt .

Chemical procurement Purity specification Vendor comparison Building block sourcing

Best Research and Industrial Application Scenarios for 5-Methylspiro[indoline-3,4-piperidine]-2-one Hydrochloride (CAS 2306270-99-3)


Kinase Inhibitor Medicinal Chemistry: c-Met/ALK-Focused Library Synthesis

The validated c-Met/ALK dual inhibitory potency of SMU-B (c-Met IC₅₀ = 1.87 nM; ALK IC₅₀ < 0.5 nM) establishes the spiro[indoline-3,4'-piperidine]-2-one scaffold as a productive core for kinase inhibitor design [1]. The target compound, with its C5-methyl substituent and free piperidine NH, serves as a versatile intermediate for introducing aminopyridyl, pyrazinyl, or other kinase hinge-binding motifs via N-alkylation, reductive amination, or amide coupling at the piperidine nitrogen. The 5-methyl group provides a vector for exploring hydrophobic contacts in the kinase selectivity pocket that are not accessible with the unsubstituted or N1-methyl analogs. Researchers can use this building block to generate focused kinase inhibitor libraries with potential differentiated selectivity profiles against the c-Met/ALK/ROS1/AXL kinase panel [1][2].

MDM2–p53 Protein–Protein Interaction Inhibitor Development

The demonstration that spiro-oxindole piperidine derivative 9e inhibits MDM2–p53 interaction (IC₅₀ = 0.91 μM) and suppresses breast cancer cell proliferation across multiple lines (MCF-7 IC₅₀ = 2.5 μM; ZR-75-1 IC₅₀ = 3.3 μM) validates this scaffold class for oncology PPI targets [3]. The target compound's 5-methyl substitution on the oxindole ring provides a differentiated starting point for structure-guided optimization of the MDM2-binding pharmacophore. The hydrochloride salt form enables direct use in parallel synthesis of spiro-oxindole libraries via N1-functionalization or C5-directed cross-coupling reactions. The scaffold's inherent three-dimensionality (Fsp³ = 0.46) is favorable for PPI inhibitor design, where increased molecular complexity often correlates with improved selectivity .

CNS Drug Discovery: NPY Y5 Antagonist and Antidepressant Scaffold Optimization

Spiroindoline-3,4′-piperidine derivatives have demonstrated oral bioavailability, brain penetration, and in vivo efficacy in rodent models (compound 6e MED = 10 mg/kg p.o. in feeding assay) [4]. The 5-methyl-substituted building block enables exploration of substituent effects on CNS penetration and metabolic stability within this privileged chemotype. Patented applications of spiro[indoline-3,4'-piperidine]s as antidepressants and anticonvulsants further support CNS-directed research use [5]. The target compound's moderate LogP (1.54 for the free base) and low molecular weight (252.74 g/mol as HCl salt) are consistent with CNS drug-like property guidelines, making it a suitable starting point for neuroscience lead generation programs .

Spirocyclic Building Block for DNA Methyltransferase (DNMT) Inhibitor Screening

A structurally related spiro[indoline-3,4'-piperidine] derivative has been reported in BindingDB with an IC₅₀ of 900 nM against human recombinant DNMT3B, indicating that this scaffold class can engage epigenetic targets [6]. The target compound, as a 5-methyl-substituted variant with a free piperidine NH and an intact oxindole carbonyl, retains key functional groups for DNMT active-site interactions. The compound can be incorporated into epigenetic-focused screening libraries or used as a starting material for synthesizing DNMT probe molecules, with the 5-methyl group potentially modulating isoform selectivity between DNMT1, DNMT3A, and DNMT3B [6].

Quote Request

Request a Quote for 5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.